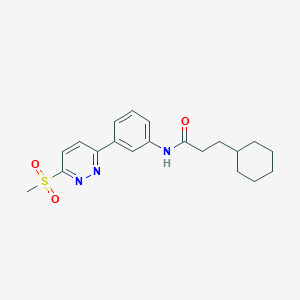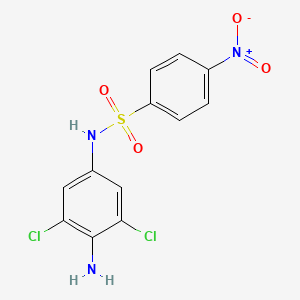
4-Benzoylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylpiperidine-1-carboxamide is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Aplicaciones Científicas De Investigación
4-Benzoylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
It’s worth noting that benzoylpiperidine derivatives are often used in medicinal chemistry and have been found in many bioactive small molecules with therapeutic effects .
Biochemical Pathways
The benzoylpiperidine fragment is known to be present in many bioactive compounds affecting a broad spectrum of therapeutic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. One common method includes the use of 4-benzoylpiperidine as a starting material, which is then reacted with appropriate reagents to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
4-Benzylpiperidine: A compound with similar structural features but different functional groups.
Piperidine: The parent compound from which 4-Benzoylpiperidine-1-carboxamide is derived.
Benzoylpiperidine: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-benzoylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJMSLCDKCVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)



![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)


![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)


![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2366331.png)
